molecular formula C12H19Cl3N2 B2414457 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride CAS No. 226249-34-9

1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride

Cat. No.: B2414457
CAS No.: 226249-34-9
M. Wt: 297.65
InChI Key: IMDJZPSHYVMQTI-UHFFFAOYSA-N
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Description

“1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1019331-35-1 . Its molecular weight is 322.81 . The IUPAC name is sulfuric acid compound with 1-(4-chlorobenzyl)-3-piperidinamine (1:1) .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H17ClN2.H2O4S/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;1-5(2,3)4/h3-6,12H,1-2,7-9,14H2;(H2,1,2,3,4) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 322.81 . The compound’s InChI code provides further insight into its chemical structure .

Scientific Research Applications

Crystal Structure and Computational Studies

  • Crystal Structure and DFT Studies : A study by Kumar et al. (2020) explored the crystal structure of a closely related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, which was prepared using a greener, solvent-free microwave irradiation technique. This research highlighted the use of density functional theory (DFT) to predict the structure of the compound, emphasizing its potential in theoretical calculations and crystallography (Kumar et al., 2020).

Synthesis and Pharmaceutical Properties

  • Synthesis of Piperidine Derivatives : Grinev et al. (2004) discussed the synthesis of 2-aminomethyl derivatives of benzofuran, including a process that can yield a compound similar to 1-(4-Chlorobenzyl)piperidin-3-amine dihydrochloride. This highlights its relevance in the synthesis of novel compounds for pharmaceutical research (Grinev et al., 2004).

  • Antimicrobial Activity of Piperidine Derivatives : Vinaya et al. (2009) investigated the synthesis and antimicrobial activity of piperidine derivatives against pathogens of tomato plants. This research suggests the potential of piperidine compounds in the development of antimicrobial agents (Vinaya et al., 2009).

Chemical Reactions and Mechanisms

  • Kinetics and Mechanisms of Reactions with Alicyclic Amines : Castro et al. (2001) studied the kinetics of reactions involving secondary alicyclic amines, including piperidine. This research is essential for understanding the chemical behavior and reaction mechanisms of piperidine-based compounds (Castro et al., 2001).

Conformational Analysis

  • Conformational Analysis of Piperidine Derivatives : Ribet et al. (2005) conducted a detailed conformational analysis of a piperidine derivative, offering insights into the structural behavior of such compounds in different states, which is crucial for their potential applications in drug design and material science (Ribet et al., 2005).

Miscellaneous Applications

  • Synthesis and Spectroscopic Characterization : Amirnasr et al. (2001) explored the synthesis and characterization of complexes involving piperidine. This study contributes to the broader understanding of how piperidine derivatives can interact with other chemical entities, which could be relevant in catalysis or material science (Amirnasr et al., 2001).

  • Synthesis of Piperidine Derivatives from Serine : Acharya and Clive (2010) demonstrated the synthesis of piperidine derivatives from serine, highlighting the versatility of piperidine in synthetic organic chemistry (Acharya & Clive, 2010).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15;;/h3-6,12H,1-2,7-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDJZPSHYVMQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a methanol (25 mL) solution of 1-(4-chlorobenzyl)-3-[(tert-butoxycarbonyl)amino]piperidine (2.55 g, 7.85 mmol), was added 1M HCl-Et2O (50 mL). The resulting reaction mixture was stirred at 25° C. for 15 hours, and the solvent was removed under reduced pressure to afford 3-amino 1-(4-chlorobenzyl)piperidine dihydrochloride as an amorphous solid (2.49 g, quantitative). The purity was determined by RPLC/MS (>95%). ESI/MS m/e 225.2 (M++H, C12H18ClN2).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(4-chlorobenzyl)-3-{(tert-butoxycarbonyl)amino}piperidine (2.55 g, 7.85 mmol) in CH2OH (25 mL) was treated with 1 N HCl-Et2O (50 mL). The reaction mixture was stirred at 25° C. for 15 h. The solvent was removed under reduced pressure to afford 3-amino-l-(4-chlorobenzyl)piperidine dihydrochloride as an amorphous solid (2.49 g, quant).
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
HCl Et2O
Quantity
50 mL
Type
solvent
Reaction Step One

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